![molecular formula C15H16O3 B568878 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 CAS No. 74719-60-1](/img/structure/B568878.png)
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2
Overview
Description
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (4-BMB-d2) is a chemical compound that is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Oxidative Debenzylation
- 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids. This compound can be hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), making it useful in chemical synthesis where selective protection and deprotection of functional groups are required (Yoo, Kim Hye, & Kyu, 1990).
Photocatalytic Oxidation
- Benzyl alcohol derivatives like 4-methoxybenzyl alcohol have been subjected to photocatalytic oxidation to their corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere. This process is significant in the field of green chemistry for the conversion of organic compounds using light (Higashimoto et al., 2009).
Protecting Group in Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, has been introduced for use in organic synthesis. This group is stable under oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers with DDQ (Crich, Li, & Shirai, 2009).
Synthesis of l-Glutamates
- Derivatives of 4-(benzyloxy)-3-methoxy-benzyl alcohol have been used in the synthesis of optically pure 3,4-disubstituted l-glutamates, indicating its importance in the synthesis of bioactive molecules (Dauban, Chiaroni, Riche, & Dodd, 1996).
Oxidation Reactions
- Methoxy substituted benzyl phenyl sulfides, similar in structure to 4-(benzyloxy)-3-methoxy-benzyl alcohol, have been used to study different oxidation mechanisms. These compounds help distinguish between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).
Catalytic Oxidation Studies
- The catalyzed aerobic oxidation of benzyl alcohol derivatives has been investigated, where product selectivity depends on the nature and position of substituents, highlighting the importance of these derivatives in studying catalytic processes (Buffin, Belitz, & Verbeke, 2008).
properties
IUPAC Name |
dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXFVPMVYQICB-KBMKNGFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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